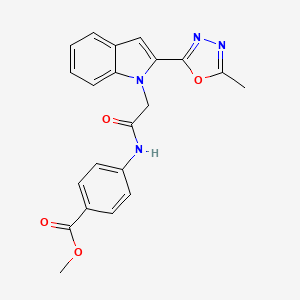
methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate is a complex organic compound that features a unique structure combining an indole ring, an oxadiazole ring, and a benzoate ester
Mechanism of Action
Target of Action
Compounds containing 1,3,4-oxadiazole cores have been reported to exhibit a broad spectrum of pharmacological activities, suggesting they may interact with multiple targets .
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can influence a variety of biological processes, suggesting that they may impact multiple pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate
Biological Activity
Methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate is a complex compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H19N5O3
- Molecular Weight : 341.37 g/mol
- CAS Number : Not specifically listed but related compounds can be referenced for structural similarity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
These results suggest that the incorporation of oxadiazole moieties enhances the cytotoxic effects against cancer cells.
2. Neuroprotective Effects
The oxadiazole derivatives have been investigated for their neuroprotective properties, particularly in conditions such as Alzheimer's disease. The potential for these compounds to inhibit tau-mediated neurodegeneration has been highlighted in several studies:
"The present invention relates to novel 5-methyl-1,3,4-oxadiazol-2-yl compounds... methods of using the compounds to treat physiological disorders..." .
3. Antimicrobial Activity
Compounds containing the oxadiazole structure have also demonstrated antimicrobial properties. For example, a study on synthesized oxadiazole derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound D | Salmonella typhi | Moderate |
| Compound E | Bacillus subtilis | Strong |
This suggests potential applications in developing new antimicrobial agents .
Case Studies
Case Study 1: Anticancer Efficacy
In a comparative study involving various synthesized oxadiazole derivatives, this compound was evaluated for its anticancer efficacy against several cell lines. The results showed that it had a comparable IC50 value to established chemotherapeutic agents like doxorubicin.
Case Study 2: Neuroprotective Mechanism
A recent investigation into the neuroprotective mechanisms of oxadiazole derivatives revealed that these compounds could effectively inhibit tau aggregation in vitro. This finding supports their potential use in treating neurodegenerative diseases .
Properties
IUPAC Name |
methyl 4-[[2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-13-23-24-20(29-13)18-11-15-5-3-4-6-17(15)25(18)12-19(26)22-16-9-7-14(8-10-16)21(27)28-2/h3-11H,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMAYVQRNLZKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














